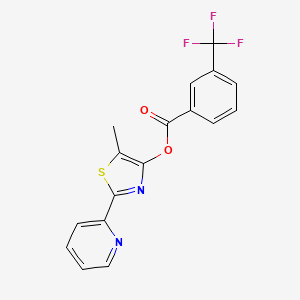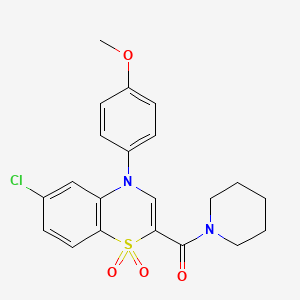
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate, also known as MPTBC, is a chemical compound that has been studied for its potential use in scientific research. MPTBC is a complex molecule that has a unique structure and properties, making it an interesting subject for investigation. In Additionally, we will list several future directions for further research on MPTBC.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes, as mentioned above. Specifically, this compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing them from breaking down neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and memory. Additionally, this compound has been shown to have potential as an anticancer agent, although the mechanism of action in this context is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory, as well as to have potential as an anticancer agent. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate has several advantages for use in lab experiments. It is a complex molecule with a unique structure and properties, making it an interesting subject for investigation. Additionally, this compound has potential as a scaffold for the development of new drugs, which could have important implications for the treatment of certain diseases. However, there are also limitations to the use of this compound in lab experiments. It is a complex molecule that is difficult to synthesize, which can limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for further research on 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate. One area of interest is the development of new drugs based on the structure of this compound. By using this compound as a scaffold, researchers may be able to develop new drugs with improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound, particularly in the context of its potential use as an anticancer agent. Finally, more research is needed to explore the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-aminopyridine with 2-bromo-5-methylthiazole in the presence of a palladium catalyst. This reaction produces the intermediate 2-(2-pyridinyl)-5-methylthiazole, which is then reacted with 3-(trifluoromethyl)benzenecarboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as a scaffold for the development of new drugs, due to its unique structure and properties. This compound has been investigated for its potential use as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Additionally, this compound has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease and cancer.
Propiedades
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c1-10-14(22-15(25-10)13-7-2-3-8-21-13)24-16(23)11-5-4-6-12(9-11)17(18,19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDTZOXZIJRYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-difluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2582854.png)



![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2582859.png)
![N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582862.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2582863.png)
![3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2582865.png)
![7-[(2-Chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2582866.png)
![3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2582867.png)
![(E)-2-Phenyl-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]ethenesulfonamide](/img/structure/B2582868.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2582869.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2582873.png)